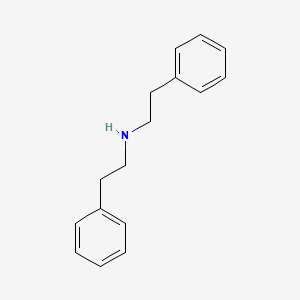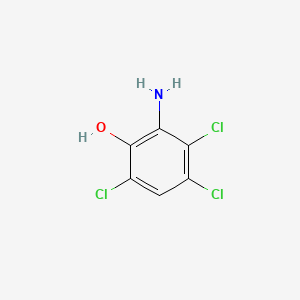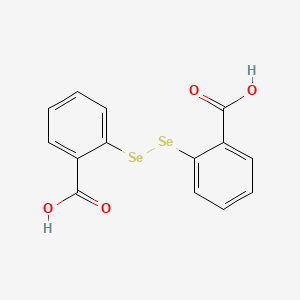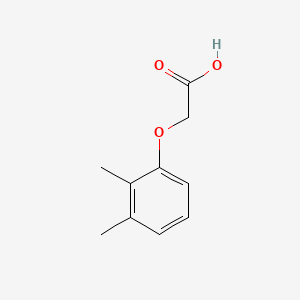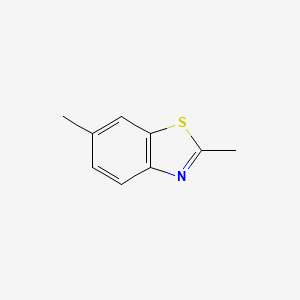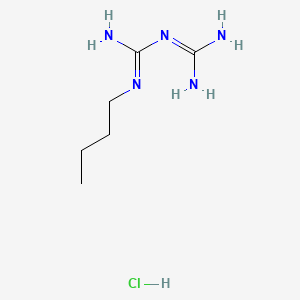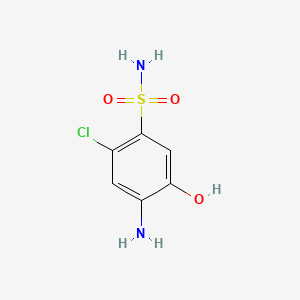
Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy-
説明
Benzenesulfonamides are a class of compounds known for their wide range of biological activities and applications in medicinal chemistry. The specific compound, 4-amino-2-chloro-5-hydroxy benzenesulfonamide, is part of this larger family, which has been extensively studied for its potential in various fields, including as inhibitors for enzymes like carbonic anhydrase.
Synthesis Analysis
The synthesis of benzenesulfonamides typically involves reactions between sulfonamides and aldehydes or ketones. For example, Naganagowda and Petsom (2011) synthesized 4-Amino-N-(2-hydroxy-4- pentadecylbenzylidene)benzenesulfonamide through the reaction of 2-hydroxy-4-pentadecylbenzaldehyde with 4-aminobenzenesulfonamide in the presence of acetic acid in ethanol (Naganagowda & Petsom, 2011).
Molecular Structure Analysis
The molecular and crystal structures of these compounds have been determined through X-ray diffraction and supported by quantum-chemical studies. For instance, Kovalchukova et al. (2013) studied the crystal and molecular structures of 3-amino-4-hydroxy benzenesulfonamide and its hydrochloride, providing insights into their tautomerism and acid-base equilibrium constants (Kovalchukova et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of 4-amino-2-chloro-5-hydroxy benzenesulfonamide can be influenced by its functional groups, leading to various chemical transformations. For example, Lu et al. (2015) demonstrated the recognition of different amino groups in N-alkylation reactions, highlighting the molecule's versatility in synthesis (Lu et al., 2015).
Physical Properties Analysis
The physical properties of benzenesulfonamides, such as solubility, melting point, and crystalline structure, are crucial for their application in drug design and other fields. Research by Anwar et al. (2000) on ionic benzenesulfonate salts provided valuable data on their crystallization and potential for non-linear optics applications, indicating the importance of physical properties in the compound's functionality (Anwar et al., 2000).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological targets, are central to the compound's applications. Research on benzenesulfonamide derivatives by Sethi et al. (2013) explored their inhibition of carbonic anhydrase, showcasing the compound's potential in designing inhibitors with nanomolar affinity (Sethi et al., 2013).
科学的研究の応用
Specific Scientific Field
Pharmaceutical Organic Chemistry, Microbial Chemistry, and Medicinal Chemistry .
Summary of the Application
New aryl thiazolone–benzenesulfonamide derivatives were synthesized and evaluated for their anti-proliferative activity against triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) in addition to normal breast cell line MCF-10A .
Methods of Application or Experimental Procedures
The reaction mixture was allowed to be stirred at 0 °C for 1 h then left to cool at room temperature .
Results or Outcomes
Compounds showed significant inhibitory effect against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines ranges from 5.5 to 17.5 times . Moreover, three sulfonamides derivatives showed excellent enzyme inhibition against CA IX with IC 50 10.93–25.06 nM and against CA II with IC 50 1.55–3.92 μM .
2. Anticancer Activity and Metabolic Stability
Specific Scientific Field
Organic Chemistry, Pharmaceutical Chemistry, and Biotechnology .
Summary of the Application
A series of novel 2-alkythio-4-chloro- N - [imino- (heteroaryl)methyl]benzenesulfonamide derivatives were synthesized and evaluated for their anticancer activity in HeLa, HCT-116 and MCF-7 cell lines .
Methods of Application or Experimental Procedures
The N - (benzenesulfonyl)cyanamide potassium salts were reacted with the appropriate mercaptoheterocycles .
Results or Outcomes
The most promising compounds selectively showed a high cytotoxic effect in HeLa cancer cells (IC 50: 6–7 μM) and exhibited about three times less cytotoxicity against the non-tumor cell line HaCaT cells (IC 50: 18–20 μM) . The anti-proliferative effects were associated with their ability to induce apoptosis in HeLa cells .
3. Carbonic Anhydrase IX Inhibition
Specific Scientific Field
Pharmaceutical Organic Chemistry, Microbial Chemistry, and Medicinal Chemistry .
Summary of the Application
The study described the synthesis of new aryl thiazolone–benzenesulfonamides as well as their carbonic anhydrase IX inhibitory effect .
Methods of Application or Experimental Procedures
The designed derivatives were evaluated for their anti-proliferative activity against triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) in addition to normal breast cell line MCF-10A .
Results or Outcomes
Compounds showed significant inhibitory effect against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines ranges from 5.5 to 17.5 times . Moreover, three sulfonamides derivatives showed excellent enzyme inhibition against CA IX with IC 50 10.93–25.06 nM and against CA II with IC 50 1.55–3.92 μM .
4. Synthesis of Fused Heterocycles
Specific Scientific Field
Organic Chemistry, Pharmaceutical Chemistry, and Biotechnology .
Summary of the Application
The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development .
Methods of Application or Experimental Procedures
The reaction of 4-hydroxy-2(1H)-quinolinones 1-R with 2-cinnamoylpyridine-1-oxide (170) in the presence of chiral catalyst (pyridine 2,6-bis-(5′,5′-diphenyloxazoline) (PYBOX-DIPH)/Zn(OTf) 2 complex) along with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 10 mol %) in dichloromethane gives non-racemic 2-((4R)-2-hydroxy-6-methyl-5-oxo-4-phenyl-3,4,5 .
Results or Outcomes
The most promising compounds selectively showed a high cytotoxic effect in HeLa cancer cells (IC 50: 6–7 μM) and exhibited about three times less cytotoxicity against the non-tumor cell line HaCaT cells (IC 50: 18–20 μM) . The anti-proliferative effects were associated with their ability to induce apoptosis in HeLa cells .
5. Inhibition of Carbonic Anhydrases in Bacteria
Specific Scientific Field
Pharmaceutical Organic Chemistry, Microbial Chemistry, and Medicinal Chemistry .
Summary of the Application
The study described the synthesis of new aryl thiazolone–benzenesulfonamides and their inhibitory effect on carbonic anhydrases present in bacteria .
Methods of Application or Experimental Procedures
The designed derivatives were evaluated for their anti-proliferative activity against triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) in addition to normal breast cell line MCF-10A .
Results or Outcomes
Compounds showed significant inhibitory effect against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines ranges from 5.5 to 17.5 times . Moreover, three sulfonamides derivatives showed excellent enzyme inhibition against CA IX with IC 50 10.93–25.06 nM and against CA II with IC 50 1.55–3.92 μM . Additionally, one of the compounds was able to induce apoptosis in MDA-MB-231 with a significant increase in the annexin V-FITC percent by 22 fold as compared with control .
6. Anti-Inflammatory Agents
Specific Scientific Field
Summary of the Application
Benzenesulfonamide bearing triazole moieties were synthesized and evaluated for their anti-inflammatory activity .
Methods of Application or Experimental Procedures
The benzenesulfonamide and triazole hybrid units were synthesized and evaluated for various biological activities .
Results or Outcomes
The compounds were good inhibitors of COX-2 with IC 50 values 0.28 and 0.17 µM, even 14.4 and 23.7-fold more potent than celecoxib, respectively .
将来の方向性
特性
IUPAC Name |
4-amino-2-chloro-5-hydroxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O3S/c7-3-1-4(8)5(10)2-6(3)13(9,11)12/h1-2,10H,8H2,(H2,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDOEWHXJCBYJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)S(=O)(=O)N)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3068330 | |
| Record name | Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3068330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy- | |
CAS RN |
41606-65-9 | |
| Record name | 4-Amino-2-chloro-5-hydroxybenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41606-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041606659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3068330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-2-chloro-5-hydroxybenzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.396 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Amino-2-chloro-5-hydroxybenzenesulfonamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9C9PFG66G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



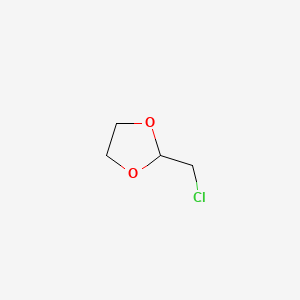
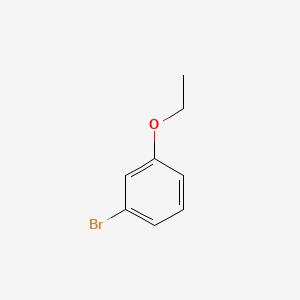
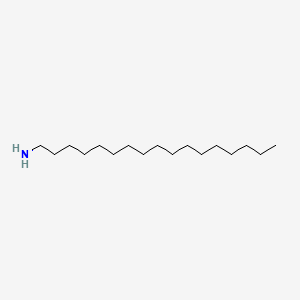
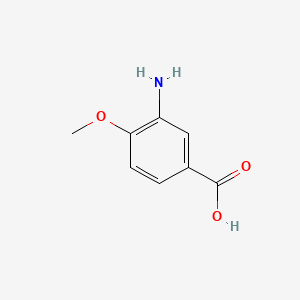
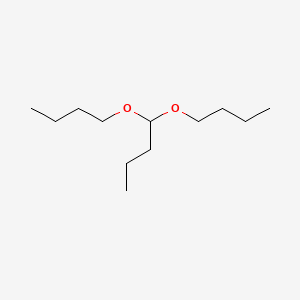
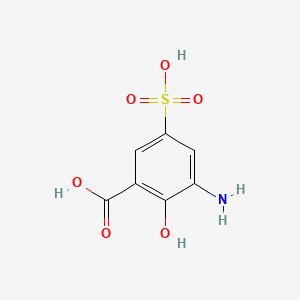
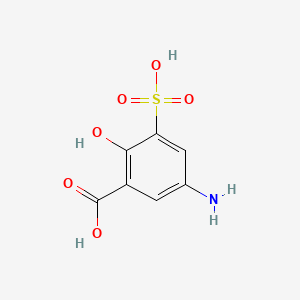
![2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1265889.png)
